Xanthomegnin

Description

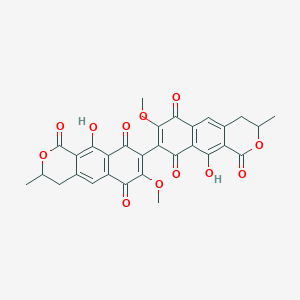

Xanthomegnin is a mutagenic mycotoxin isolated from Penicillium citreo-viride. It is known to cause nephropathy and death in farm animals exposed to food-borne Penicillium (and Aspergillus fungi). In humans and animals, oral intake of this compound leads to kidney and liver abnormalities, often first presenting as jaundice. Death may result. The compound has been shown to interfere with cellular respiratory processes and has given positive results in tests for genotoxic potential.

pigment isolated from pathogenic fungus, Microsporum cookei; also Penicillium viridicatum; structure

Properties

CAS No. |

1685-91-2 |

|---|---|

Molecular Formula |

C30H22O12 |

Molecular Weight |

574.5 g/mol |

IUPAC Name |

(3R)-10-hydroxy-8-[(3R)-10-hydroxy-7-methoxy-3-methyl-1,6,9-trioxo-3,4-dihydrobenzo[g]isochromen-8-yl]-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromene-1,6,9-trione |

InChI |

InChI=1S/C30H22O12/c1-9-5-11-7-13-17(23(33)15(11)29(37)41-9)25(35)19(27(39-3)21(13)31)20-26(36)18-14(22(32)28(20)40-4)8-12-6-10(2)42-30(38)16(12)24(18)34/h7-10,33-34H,5-6H2,1-4H3/t9-,10-/m1/s1 |

InChI Key |

WICHONPZVIYWIJ-NXEZZACHSA-N |

Isomeric SMILES |

C[C@@H]1CC2=CC3=C(C(=C2C(=O)O1)O)C(=O)C(=C(C3=O)OC)C4=C(C(=O)C5=C(C4=O)C(=C6C(=C5)C[C@H](OC6=O)C)O)OC |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C(=O)O1)O)C(=O)C(=C(C3=O)OC)C4=C(C(=O)C5=C(C4=O)C(=C6C(=C5)CC(OC6=O)C)O)OC |

Synonyms |

3,3'-bis(2-methoxy-5-hydroxy-7-(2-hydroxypropyl)-8- carboxyl-1,4-naphthoquinone lactone) xanthomegnin |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture of Xanthomegnin: A Technical Guide

Xanthomegnin is a complex dimeric naphtho-γ-pyrone, a mycotoxin primarily produced by various species of fungi belonging to the Aspergillus and Penicillium genera.[1] First isolated from the pathogenic fungus Trichophyton megnini in 1963, its intricate structure was later confirmed through X-ray crystallography.[1] This document serves as a technical guide for researchers, scientists, and professionals in drug development, providing a detailed overview of this compound's chemical structure, physicochemical properties, isolation protocols, and biosynthetic origins.

Chemical Structure and Properties

This compound is characterized by a dimeric structure composed of two identical naphtho-γ-pyrone monomers linked together. It is a yellow pigment and its chemical complexity contributes to its biological activity.[2]

Table 1: Physicochemical and Identification Data for this compound

| Property | Data | Reference |

| Molecular Formula | C₃₀H₂₂O₁₂ | [3] |

| Molecular Weight | 574.5 g/mol | [3] |

| IUPAC Name | (3R)-10-hydroxy-8-[(3R)-10-hydroxy-7-methoxy-3-methyl-1,6,9-trioxo-3,4-dihydrobenzo[g]isochromen-8-yl]-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromene-1,6,9-trione | [3] |

| CAS Number | 1685-91-2 | [3] |

| Synonyms | Xanthomegnine, NSC-264720 | [3] |

| Class | Bis-napthopyrone pigment, Mycotoxin | [1] |

| Appearance | Yellow pigment | [2] |

| Solubility | Soluble in methanol and DMSO |

Biosynthesis of this compound

This compound belongs to the polyketide family of natural products.[4] Its biosynthesis originates from the polymerization of acetyl-CoA and malonyl-CoA units by a Type I Polyketide Synthase (PKS), a large, multi-domain enzyme.[5][6] The resulting polyketide chain undergoes a series of modifications, including cyclization and dimerization, to form the final complex structure. The pathway is related to the biosynthesis of other fungal naphtho-γ-pyrones and dihydroxynaphthalene (DHN) melanin.[7][8]

Experimental Protocols

Isolation and Purification of this compound from Penicillium viridicatum

The following protocol is a synthesized methodology based on established procedures for the isolation of this compound.[1][9]

1. Fungal Culture and Inoculation:

-

Strain: Penicillium viridicatum (e.g., NRRL 6430).

-

Medium: Polished rice is autoclaved in flasks to serve as the solid substrate.

-

Inoculation: A spore suspension of P. viridicatum is inoculated onto the sterile rice.

-

Incubation: The inoculated rice cultures are incubated at 15°C for approximately 29 days in the dark to allow for fungal growth and metabolite production.[9]

2. Extraction:

-

The molded rice is dried and ground to a fine powder.

-

The powder is subjected to solvent extraction, typically using a polar organic solvent like chloroform or methanol, through maceration or Soxhlet extraction.

-

The resulting crude extract is filtered to remove solid fungal biomass and rice particles.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

3. Purification using High-Performance Liquid Chromatography (HPLC):

-

Column: A preparative reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile in water, often with a modifier like formic acid to improve peak shape, is employed. The exact gradient is optimized based on the specific HPLC system and column.

-

Injection: The crude extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm filter before injection.

-

Detection: The eluent is monitored using a UV-Vis detector at a wavelength appropriate for this compound (e.g., 254 nm or 280 nm).

-

Fraction Collection: Fractions corresponding to the this compound peak are collected.

-

Final Purification: The collected fractions are pooled, and the solvent is evaporated to yield purified, crystalline this compound. The purity is typically assessed by analytical HPLC.

This protocol can yield significant quantities of crystalline this compound, with reports of up to 440 mg per kg of rice.[9]

Toxicological Significance

This compound is a mycotoxin known to exhibit nephrotoxic, hepatotoxic, and mutagenic properties.[3] It has been implicated in cases of nephropathy in livestock that have consumed feed contaminated with this compound-producing fungi.[3] The toxin is believed to interfere with cellular respiration and has shown positive results in genotoxicity assays.[3] Its presence has also been detected in human skin and nail samples infected with the dermatophyte Trichophyton rubrum, indicating potential human exposure, although the clinical consequences of this are not yet fully understood.[10]

References

- 1. Isolation of this compound from Penicillium viridicatum by Preparative High-Pressure Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C30H22O12 | CID 3032411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phylogenetic Study of Polyketide Synthases and Nonribosomal Peptide Synthetases Involved in the Biosynthesis of Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phylogenomic analysis of type I polyketide synthase genes in pathogenic and saprobic ascomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of a polyketide synthase in Aspergillus niger whose product is a precursor for both dihydroxynaphthalene (DHN) melanin and naphtho-γ-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fungal Melanin Biosynthesis Pathway as Source for Fungal Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation of this compound from Penicillium viridicatum by preparative high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Detection of this compound in epidermal materials infected with Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Isolation of Xanthomegnin from Penicillium viridicatum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthomegnin, a dimeric naphthoquinone mycotoxin, has garnered significant interest within the scientific community due to its diverse biological activities, including antibacterial, antifungal, and anticoagulant properties. First identified as a pigment produced by various fungi, its discovery and subsequent isolation from Penicillium viridicatum have paved the way for extensive research into its potential therapeutic applications and toxicological profile. This technical guide provides a comprehensive overview of the seminal work on the discovery and isolation of this compound from P. viridicatum, presenting detailed experimental protocols, quantitative data, and a visualization of the underlying biosynthetic principles.

Discovery and Significance

This compound was first isolated from the dermatophyte Trichophyton megninii. However, its presence in common food spoilage fungi, particularly Penicillium viridicatum, brought it to the forefront of mycotoxin research.[1] Early studies focused on its toxicological effects, noting its association with nephropathy in animals exposed to contaminated feed.[2] Subsequent research has shifted towards exploring its bioactive potential, driven by its complex chemical structure and intriguing biological activities. This compound is a member of the broader class of naphthoquinone pigments produced by several species within the genera Penicillium, Aspergillus, and Trichophyton.[3][4]

Experimental Protocols

The following sections detail the methodologies for the production, isolation, and purification of this compound from Penicillium viridicatum.

Fungal Strain and Culture Conditions

The strain Penicillium viridicatum NRRL 6430 has been successfully used for the production of this compound.[3][4]

Inoculum Preparation:

-

Cultures of P. viridicatum are maintained on Blakeslee malt agar slants.

-

To prepare the inoculum, 5 mL of a sterile 1:10,000 aqueous solution of Triton X-100 is added to a 7-day-old slant culture.

-

The surface is agitated vigorously to suspend the spores.

Production of this compound:

-

Solid-state fermentation is carried out on a rice substrate.

-

A 1 mL portion of the spore suspension is used to inoculate the rice medium.

-

The inoculated rice is incubated at 15°C for 29 days to allow for optimal production of this compound.[3][4]

Extraction of this compound

A multi-step solvent extraction process is employed to isolate the crude this compound from the fungal culture.

-

The entire rice culture is homogenized and extracted with methylene chloride.

-

The organic phase is separated from the aqueous layer and the solid rice material.

-

The residual solids are re-extracted with methylene chloride to ensure maximum recovery.

-

The combined organic phases are concentrated under reduced pressure to yield a residual oil.

Purification by Liquid-Liquid Partitioning and HPLC

The crude extract is further purified using liquid-liquid partitioning followed by preparative high-pressure liquid chromatography (HPLC).

-

The residual oil is partitioned between hexane and a methanol-water (9:1) mixture.

-

Vigorous shaking for 1 minute facilitates the separation of phases.

-

The aqueous methanol layer, containing the this compound, is separated and washed with a fresh portion of hexane.

-

This process results in the precipitation of a dark-brown, this compound-rich material at the interface.

-

The precipitate is collected by filtration and washed with hexane.

-

Final purification is achieved using a Waters Associates Prep 500 chromatograph fitted with a Prep Pak 500 silica column.

-

The column is eluted with a mobile phase of benzene-methanol-acetic acid (98.5:1:0.5, by volume) at a flow rate of 250 ml/min.[3]

-

Fractions containing pure this compound are collected, and the compound crystallizes spontaneously upon standing at room temperature.[3]

Data Presentation

Quantitative Yield of this compound

The described protocol yields a significant amount of crystalline this compound.

| Parameter | Value | Reference |

| Yield of Crystalline this compound | 440 mg per kg of rice | [3][4] |

Spectroscopic Data

The structural elucidation of this compound has been confirmed by various spectroscopic methods. The 13C Nuclear Magnetic Resonance (NMR) data is particularly informative, confirming its polyketide origin.[5][6]

Table 1: 13C NMR Chemical Shift Data for this compound [5][6]

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 | 184.5 |

| C-3 | 75.8 |

| C-4 | 34.9 |

| C-4a | 136.9 |

| C-5 | 118.4 |

| C-6 | 161.8 |

| C-7 | 108.2 |

| C-8 | 110.1 |

| C-9 | 160.2 |

| C-9a | 110.1 |

| C-10a | 139.2 |

| 3-Me | 20.4 |

| 7-OMe | 56.1 |

Note: The chemical shifts are referenced to tetramethylsilane (TMS).

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Caption: Experimental workflow for the isolation of this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow a polyketide pathway, a common route for the synthesis of secondary metabolites in fungi.[5][7][8] While the specific gene cluster and enzymatic steps for this compound in Penicillium viridicatum have not been fully elucidated in the available literature, a putative pathway can be proposed based on the known biosynthesis of other fungal naphthoquinones. The pathway likely involves a Type I polyketide synthase (PKS).

Caption: Proposed biosynthetic pathway for this compound.

Conclusion

The discovery and isolation of this compound from Penicillium viridicatum represent a significant milestone in the field of mycotoxin research. The methodologies developed for its production and purification have been instrumental in enabling further studies into its biological activities and potential applications. While the precise biosynthetic pathway is still an area of active investigation, the evidence strongly points towards a polyketide origin. This technical guide provides a foundational understanding for researchers and professionals in drug development, offering a detailed overview of the core scientific principles and experimental procedures associated with this intriguing fungal metabolite. Further research into the specific enzymatic machinery and genetic regulation of this compound biosynthesis will undoubtedly open new avenues for its biotechnological production and therapeutic exploitation.

References

- 1. Production of this compound and viomellein by isolates of Aspergillus ochraceus, Penicillium cyclopium, and Penicillium viridicatum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of this compound in epidermal materials infected with Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation of this compound from Penicillium viridicatum by preparative high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation of this compound from Penicillium viridicatum by Preparative High-Pressure Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13C nuclear magnetic resonance spectra and biosynthetic studies of this compound and related pigments from Aspergillus sulphureus and melleus - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Structure of this compound and related pigments: reinvestigation by 13C nuclear magnetic resonance spectroscopy - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Frontiers | Evolutionary Histories of Type III Polyketide Synthases in Fungi [frontiersin.org]

- 8. Phylogenetic Study of Polyketide Synthases and Nonribosomal Peptide Synthetases Involved in the Biosynthesis of Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]

Xanthomegnin Mycotoxin: A Technical Guide for Researchers

An In-depth Technical Guide on Fungi Producing Xanthomegnin, its Analysis, and Putative Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a naphthoquinone mycotoxin produced by a variety of filamentous fungi. It exhibits a range of toxicological effects, including hepatotoxicity, nephrotoxicity, and potential carcinogenicity. This mycotoxin is of significant concern in agriculture, food safety, and clinical settings due to its contamination of stored grains and its production by some pathogenic fungi. This technical guide provides a comprehensive overview of the fungal species known to produce this compound, quantitative data on its production, detailed experimental protocols for its analysis, and a putative model for its biosynthetic pathway and regulation.

Fungi Known to Produce this compound

Several species within the genera Aspergillus, Penicillium, and Trichophyton have been identified as producers of this compound.

-

Aspergillus Species:

-

Aspergillus ochraceus[1]

-

Aspergillus sulphureus

-

Aspergillus melleus

-

-

Penicillium Species:

-

Trichophyton Species:

Quantitative Production of this compound

The production of this compound by fungal species can vary significantly depending on the species, strain, and culture conditions. The following table summarizes reported quantitative data for this compound production.

| Fungal Species | Substrate | Production Level (mg/kg or µg/g) | Reference |

| Aspergillus ochraceus (6 of 14 isolates) | Rice | 300 - 1300 µg/g | [1] |

| Penicillium cyclopium (1 of 9 isolates) | Rice | 100 µg/g | [1] |

| Penicillium viridicatum (3 of 9 isolates) | Rice | 400 - 1600 µg/g | [1] |

| Penicillium viridicatum (NRRL 6430) | Rice | 440 mg/kg | [2][3] |

Experimental Protocols

Fungal Culture and Mycotoxin Production

A general workflow for inducing and extracting this compound from fungal cultures is presented below.

Workflow for this compound Production and Analysis.

Methodology:

-

Fungal Inoculation and Culture: Inoculate a suitable solid substrate, such as autoclaved rice, with a spore suspension of the target fungus.

-

Incubation: Incubate the culture under optimal conditions for mycotoxin production. For example, Penicillium viridicatum can be incubated at 15°C for 29 days to achieve significant this compound yields.[2][3]

-

Extraction: After incubation, dry and grind the fungal culture. Extract the mycotoxin using an appropriate organic solvent like chloroform or ethyl acetate.

-

Filtration and Concentration: Filter the extract to remove solid debris and then concentrate the filtrate under reduced pressure.

Analytical Methods for this compound Detection and Quantification

TLC is a rapid and cost-effective method for the qualitative screening of this compound.

Protocol:

-

Stationary Phase: Silica gel 60 F254 plates.

-

Sample Application: Spot the concentrated fungal extract onto the TLC plate.

-

Mobile Phase: A suitable solvent system for separating non-polar mycotoxins. A common system for naphthoquinones is Toluene:Ethyl Acetate:Formic Acid (5:4:1, v/v/v).

-

Development: Develop the chromatogram in a saturated TLC chamber.

-

Visualization: this compound is a colored compound and can be visualized directly. For enhanced detection, view the plate under UV light (254 nm and 365 nm).

-

Identification: The retention factor (Rf) value of the sample spot is compared with that of a pure this compound standard.

HPLC is a precise and sensitive method for the quantification of this compound.

Protocol:

-

Sample Preparation and Cleanup:

-

The crude extract may require a cleanup step to remove interfering compounds. Solid-phase extraction (SPE) with a C18 cartridge is a common method for mycotoxin cleanup.

-

Dissolve the cleaned-up extract in a suitable solvent, such as the mobile phase, for injection.

-

-

Chromatographic Conditions (based on literature for similar compounds and preparative methods):

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water, often with a small percentage of an acidifier like formic acid or acetic acid to improve peak shape. A starting point could be a gradient of 15% acetonitrile in acidified water, increasing to 100% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV/Vis detector at a wavelength where this compound has maximum absorbance (around 405 nm).

-

Quantification: Create a calibration curve using a series of known concentrations of a pure this compound standard. The concentration in the sample is determined by comparing its peak area to the calibration curve.

-

Putative Biosynthetic Pathway and Regulation

While the specific biosynthetic gene cluster (BGC) for this compound has not been definitively characterized, it is hypothesized to be a polyketide, synthesized by a Type I polyketide synthase (PKS). The general regulatory mechanisms for mycotoxin production in Aspergillus and Penicillium provide a framework for understanding how this compound biosynthesis might be controlled.

Proposed Biosynthetic Pathway

The biosynthesis is likely initiated by a PKS that catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a polyketide backbone. This backbone then undergoes a series of modifications, including cyclization, aromatization, and oxidation, to form the final this compound molecule.

Hypothetical Biosynthetic Pathway for this compound.

Regulation of Biosynthesis

The expression of the this compound BGC is likely controlled by a hierarchical regulatory network.

Model for the Regulation of this compound Biosynthesis.

-

Pathway-Specific Transcription Factor (PSTF): The this compound BGC is expected to contain a gene encoding a PSTF, likely a zinc-finger transcription factor, that directly binds to the promoter regions of the other genes in the cluster to activate their transcription.

-

Global Regulators: Broad-domain regulatory proteins, such as the Velvet complex (VeA, VelB, LaeA), are known to respond to environmental cues (e.g., light, pH, nutrient availability) and modulate the expression of multiple secondary metabolite BGCs, including those for mycotoxins. It is highly probable that these global regulators also influence this compound production.

-

Environmental Factors: The production of this compound is influenced by environmental conditions such as temperature, pH, and the availability of carbon and nitrogen sources. These factors are sensed by the fungus and transduced through signaling pathways that ultimately impact the activity of global and pathway-specific regulators.

Conclusion and Future Directions

This compound is a significant mycotoxin produced by several fungal species of agricultural and clinical importance. This guide has provided an overview of the current knowledge regarding the producing organisms, analytical methodologies, and a putative biosynthetic and regulatory framework. Future research should focus on the definitive identification and characterization of the this compound biosynthetic gene cluster in key producing species. This will enable a more precise understanding of its regulation and facilitate the development of strategies to control its production. Furthermore, the development and validation of robust and sensitive quantitative analytical methods are crucial for accurate risk assessment and for monitoring the presence of this mycotoxin in food, feed, and clinical samples. The application of transcriptomic and metabolomic approaches will be invaluable in elucidating the intricate regulatory networks that govern this compound biosynthesis in response to various environmental stimuli. Such knowledge is essential for developing effective control measures to mitigate the risks associated with this potent mycotoxin.

References

- 1. agilent.com [agilent.com]

- 2. Isolation of this compound from Penicillium viridicatum by preparative high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation of this compound from Penicillium viridicatum by Preparative High-Pressure Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of this compound in epidermal materials infected with Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound detection does not discriminate between Trichophyton rubrum and T. mentagrophytes complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Antibacterial Properties of Xanthomegnin in Prokaryotic Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthomegnin, a dimeric naphthoquinone produced by various species of fungi, including Aspergillus and Penicillium, has long been recognized for its mycotoxic properties. However, emerging research is beginning to shed light on its potential as an antibacterial agent. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity in prokaryotic cells, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing its potential mechanisms of action. While direct and extensive research on this compound's antibacterial properties is still developing, this guide synthesizes existing knowledge on related compounds to provide a foundational understanding for future research and drug development endeavors.

Antibacterial Spectrum and Efficacy

Direct minimum inhibitory concentration (MIC) data for this compound against a wide range of prokaryotic species remains limited in publicly available literature. However, studies on structurally similar compounds, such as other naphthoquinones and the related xanthoquinodins, provide valuable insights into its potential antibacterial spectrum.

It is hypothesized that this compound exhibits selective activity, primarily targeting Gram-positive bacteria while showing limited efficacy against Gram-negative counterparts. This selectivity is a common trait among many naphthoquinones and is often attributed to differences in the bacterial cell envelope structure. The outer membrane of Gram-negative bacteria can act as a formidable barrier, preventing the entry of certain antimicrobial compounds.

Table 1: Quantitative Data on the Antibacterial Activity of Compounds Structurally Related to this compound

| Compound Class | Specific Compound(s) | Bacterial Strain | MIC (µg/mL) | Reference |

| Xanthoquinodins | Xanthoquinodin A11, B10-15 | Bacillus subtilis | 16 - 31 | [1] |

| Staphylococcus aureus | 16 - 31 | [1] | ||

| Escherichia coli | > 30 (inactive) | [1] | ||

| Naphthoquinones | Juglone | Staphylococcus aureus | ≤ 0.125 µmol/L | [2] |

| 1,4-Naphthoquinone derivatives | Staphylococcus aureus | 15.6 - 500 | [3] | |

| Escherichia coli | 15.6 - 500 | [3] |

Proposed Mechanisms of Action

The precise molecular mechanisms underlying the antibacterial activity of this compound have not been definitively elucidated. However, based on the known activities of other naphthoquinones, several potential pathways can be proposed. These mechanisms often revolve around the ability of the quinone moiety to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and interference with essential cellular processes.

Generation of Reactive Oxygen Species (ROS)

A primary proposed mechanism of action for many naphthoquinones is their ability to induce oxidative stress through the generation of ROS. This process involves the reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to produce superoxide radicals (O₂⁻). This initiates a cascade of reactions, leading to the formation of other highly reactive species such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). These ROS can cause widespread damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.

Interference with the Electron Transport Chain and ATP Synthesis

Naphthoquinones are structurally similar to menaquinone (Vitamin K2), an essential component of the bacterial electron transport chain (ETC). This structural similarity suggests that this compound could act as a competitive inhibitor, disrupting the normal flow of electrons and thereby inhibiting cellular respiration. By interfering with the ETC, this compound could uncouple oxidative phosphorylation, leading to a decrease in ATP synthesis and ultimately, energy depletion and cell death. Inhibition of ATP synthase is another potential mechanism, as observed with some polyphenolic compounds.[4][5]

Inhibition of Nucleic Acid and Protein Synthesis

Some naphthoquinones have been shown to interfere with the synthesis of essential macromolecules such as DNA and proteins.[6] This can occur through various mechanisms, including the intercalation of the planar naphthoquinone structure into the DNA double helix, which can inhibit replication and transcription. Additionally, the generated ROS can directly damage DNA and proteins involved in these synthesis pathways.

Experimental Protocols

To further investigate the antibacterial activity and mechanism of action of this compound, the following experimental protocols are recommended.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and quantitative technique to determine the MIC of an antimicrobial agent against a specific bacterium.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare serial two-fold dilutions of the this compound stock solution in the broth medium directly in the wells of the 96-well plate.

-

Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute the standardized bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the diluted bacterial suspension to each well containing the this compound dilutions. Include a positive control (bacteria and broth, no this compound) and a negative control (broth only).

-

Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

Determine the MIC by visually inspecting for the lowest concentration of this compound that completely inhibits visible bacterial growth. This can also be quantified by measuring the optical density (OD) at 600 nm.

Assessment of Reactive Oxygen Species (ROS) Generation

The intracellular generation of ROS can be detected using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Materials:

-

Bacterial culture

-

Phosphate-buffered saline (PBS)

-

DCFH-DA solution

-

This compound

-

Fluorometer or fluorescence microscope

Procedure:

-

Grow the bacterial culture to the mid-logarithmic phase and harvest the cells by centrifugation.

-

Wash the cells with PBS and resuspend them in PBS containing DCFH-DA. Incubate in the dark to allow the probe to enter the cells.

-

Wash the cells to remove excess probe.

-

Treat the cells with different concentrations of this compound.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time. An increase in fluorescence indicates the oxidation of DCFH-DA by ROS.

Measurement of ATP Levels

Cellular ATP levels can be quantified using a luciferin-luciferase-based assay, which produces light in an ATP-dependent manner.

Materials:

-

Bacterial culture

-

ATP assay kit (containing luciferase and luciferin)

-

Luminometer

-

This compound

Procedure:

-

Expose bacterial cells to various concentrations of this compound for different time intervals.

-

Lyse the bacterial cells to release the intracellular ATP.

-

Add the cell lysate to the ATP assay reagent.

-

Measure the luminescence using a luminometer. A decrease in luminescence compared to untreated controls indicates a reduction in cellular ATP levels.

Conclusion and Future Directions

While direct evidence for the antibacterial activity of this compound is still emerging, the information available for structurally related naphthoquinones provides a strong foundation for its potential as an antimicrobial agent, particularly against Gram-positive bacteria. The proposed mechanisms of action, including the induction of oxidative stress and interference with cellular respiration, are consistent with the known bioactivity of this class of compounds.

Future research should focus on:

-

Comprehensive MIC testing: Determining the MIC of purified this compound against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria.

-

Elucidation of the specific mechanism of action: Utilizing the experimental protocols outlined in this guide and other advanced techniques to definitively identify the molecular targets of this compound in prokaryotic cells.

-

In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models of bacterial infection.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing derivatives of this compound to optimize its antibacterial activity and reduce potential toxicity.

By systematically addressing these research questions, the scientific community can unlock the full potential of this compound as a lead compound for the development of novel antibacterial therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Technologies for High-Throughput Identification of Antibiotic Mechanism of Action [mdpi.com]

- 4. Inhibitors of ATP Synthase as New Antibacterial Candidates [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Xanthomegnin in the pH-Dependent Pigmentation of Trichophyton rubrum: A Technical Guide

For Immediate Release

Nanjing, China – November 21, 2025 – A comprehensive technical guide released today details the critical role of the polyketide pigment xanthomegnin in the characteristic pH-dependent pigmentation of Trichophyton rubrum, the primary causative agent of dermatophytosis in humans. This document, tailored for researchers, scientists, and drug development professionals, provides an in-depth analysis of the biochemical and genetic mechanisms governing this phenomenon, offering valuable insights for the development of novel antifungal strategies.

Trichophyton rubrum is renowned for its ability to produce a striking wine-red pigment under alkaline conditions, a characteristic often used in its identification.[1][2][3] Conversely, in an acidic environment, the fungus typically exhibits a yellow to beige coloration.[1][2][3] This technical guide consolidates current research, positing that this compound is the primary molecule responsible for this dramatic, pH-driven color shift.[1][3]

pH-Dependent Coloration of this compound

The pigmentation of T. rubrum is intrinsically linked to the ambient pH of its environment. Under alkaline conditions (pH > 7), the fungus displays a characteristic wine-red color, while acidic conditions (pH < 7) result in a yellow or brownish pigmentation.[1][2][3][4] This color change is reversible and can be observed instantaneously by the addition of acid or base to liquid cultures, strongly suggesting a pH-indicator-like property of the responsible pigment.[1][5] this compound, a naphthoquinone, has been identified as the key pigment responsible for both the red and yellow hues.[1][3]

The following table summarizes the observed pigmentation of T. rubrum under different pH conditions, as described in the literature.

| Initial pH of Culture Medium | Observed Pigmentation of T. rubrum | Reference |

| 3.5 | Whitish to beige, yellowish, or brownish | [1][2][4] |

| 5.0 - 6.0 | Yellow | [6] |

| 6.0 | Initially yellowish, developing to reddish over time | [2][5] |

| 7.0 | Red | [6] |

| 8.0 - 8.5 | Wine-red | [1][2][4] |

The PacC/Pal Signaling Pathway: A Master Regulator of Pigmentation

The adaptation of T. rubrum to ambient pH and the subsequent regulation of gene expression, including that of pigmentation genes, is primarily controlled by the conserved PacC/Pal signaling pathway.[7][8] This pathway is crucial for the virulence of many pathogenic fungi. In T. rubrum, the transcription factor PacC is activated under alkaline conditions and plays a pivotal role in the expression of genes necessary for survival and growth in the host environment, which tends to become alkaline due to fungal metabolic activity.[7][9] Disruption of the pacC gene in T. rubrum has been shown to decrease the secretion of keratinolytic proteases and impair its ability to grow on human nail fragments.[7][8][9][10] This suggests a direct or indirect regulatory role of PacC on the biosynthetic pathway of this compound. PacC contains a DNA-binding domain and recognizes specific 5'-GCCAAG-3' motifs in the promoter regions of its target genes.[7] It is hypothesized that PacC, upon activation in an alkaline environment, binds to the promoters of polyketide synthase (PKS) genes responsible for the synthesis of this compound, thereby upregulating its production and leading to the characteristic red pigmentation.

This compound Biosynthesis Gene Cluster

This compound is a polyketide, a class of secondary metabolites synthesized by large, multifunctional enzymes called polyketide synthases (PKSs). The genes encoding the enzymes for a specific metabolic pathway are often found clustered together in the fungal genome, forming a biosynthetic gene cluster (BGC). While the complete this compound BGC in T. rubrum has not been fully elucidated, comparative genomics with other fungi suggests the presence of a conserved PKS gene cluster. The genome of T. rubrum strain CBS 118892 is available and serves as a reference for identifying these genes.[11][12] Researchers can utilize bioinformatics tools to mine this genome for PKS genes and other associated genes typically found in this compound BGCs, such as tailoring enzymes (e.g., oxidoreductases, transferases) that modify the polyketide backbone to produce the final this compound molecule.

Experimental Protocols

A crucial aspect of studying this compound's role in T. rubrum pigmentation involves robust and reproducible experimental protocols. This guide outlines key methodologies for the extraction, quantification, and genetic analysis of this compound production.

Fungal Culture and Pigment Observation

Trichophyton rubrum can be cultured on various media, with pigmentation intensity and color influenced by the medium composition.[1] For observing pH-dependent pigmentation, a recommended medium is Trichophyton Agar No. 1 (Tr1).[1]

Protocol for Culturing T. rubrum at Different pH:

-

Prepare Tr1 agar and adjust the pH to the desired values (e.g., 3.5, 6.0, and 8.5) using sterile HCl or NaOH after autoclaving.

-

Inoculate the plates with T. rubrum and incubate at 28°C for 3-4 weeks.

-

Observe the development of pigmentation over time. For liquid cultures, use Tr1 broth adjusted to the same pH values and incubate with shaking.

Pigment Extraction

A reliable method for extracting this compound from fungal mycelium is essential for subsequent quantification.

Protocol for this compound Extraction:

-

Harvest the fungal mycelium from the culture plates or liquid broth by scraping or filtration.

-

Lyophilize or air-dry the mycelium and grind it into a fine powder.

-

Extract the pigment using a solvent mixture such as methanol:chloroform:acetic acid (50:50:1 v/v/v).[13]

-

Vortex the mixture vigorously and centrifuge to pellet the cell debris.

-

Collect the supernatant containing the extracted pigments.

Quantification of this compound

HPLC is a sensitive and accurate method for the quantification of this compound.[13][14][15]

HPLC Protocol for this compound Quantification:

-

Sample Preparation: Evaporate the solvent from the pigment extract and redissolve the residue in a known volume of the mobile phase. Filter the sample through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (acidified with a small amount of an acid like formic or acetic acid) is commonly used.

-

Detection: UV-Vis detector set at the absorption maximum of this compound.

-

Standard Curve: Prepare a standard curve using a purified this compound standard of known concentrations.

-

-

Analysis: Inject the sample and compare the peak area with the standard curve to determine the concentration of this compound.

Spectrophotometry offers a simpler and more high-throughput method for estimating pigment concentration, particularly for observing relative changes under different conditions.

Spectrophotometry Protocol for this compound Quantification:

-

Sample Preparation: Extract the pigment as described above.

-

Measurement:

-

For the yellow (acidic) form , measure the absorbance at its maximum absorption wavelength.

-

For the red (alkaline) form , alkalinize the extract with a small amount of NaOH and measure the absorbance at its maximum absorption wavelength.

-

The absorbance spectrum of this compound shows a shoulder between 510-580 nm.[16] Specific maxima for the acidic and alkaline forms need to be determined empirically for accurate quantification.

-

-

Quantification: Use the Beer-Lambert law (A = εbc) to calculate the concentration, where A is the absorbance, ε is the molar absorptivity of this compound (which needs to be known or determined), b is the path length of the cuvette, and c is the concentration.

Genetic Manipulation using CRISPR-Cas9

To definitively establish the role of specific PKS genes in this compound biosynthesis, gene knockout experiments are invaluable. The CRISPR-Cas9 system has been successfully adapted for use in T. rubrum.[10][17][18]

Protocol Outline for CRISPR-Cas9 Knockout of a PKS Gene:

-

Target Selection and sgRNA Design: Identify the target PKS gene in the T. rubrum genome and design specific single-guide RNAs (sgRNAs).

-

Vector Construction: Clone the Cas9 nuclease and the specific sgRNA into suitable expression vectors for fungi.

-

Protoplast Formation: Generate protoplasts from T. rubrum mycelia using cell wall-degrading enzymes.

-

Transformation: Introduce the Cas9 and sgRNA expression vectors into the protoplasts, often using a PEG-mediated method.[17]

-

Selection and Screening: Select for transformed cells and screen for successful gene knockout mutants using PCR and DNA sequencing.

-

Phenotypic Analysis: Culture the knockout mutants under conditions that normally induce pigmentation and observe for a loss or alteration of color, which would confirm the role of the targeted PKS gene in this compound biosynthesis.

Conclusion and Future Directions

The pH-dependent pigmentation of Trichophyton rubrum, orchestrated by this compound under the control of the PacC/Pal signaling pathway, is a fascinating example of fungal adaptation. A thorough understanding of this process, from the molecular genetics of the biosynthetic pathway to the biochemical properties of the pigment itself, is crucial for the development of novel antifungal therapies. Future research should focus on the complete characterization of the this compound biosynthetic gene cluster, the elucidation of the precise regulatory network controlled by PacC, and the investigation of the potential roles of this compound in the virulence and pathogenesis of T. rubrum. This technical guide provides a solid foundation for researchers to build upon in their efforts to combat this widespread fungal pathogen.

References

- 1. Influence of the cultivation medium and pH on the pigmentation of Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Influence of the cultivation medium and pH on the pigmentation of Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Influence of the cultivation medium and pH on the pigmentation of Trichophyton rubrum | PLOS One [journals.plos.org]

- 6. Transcription profile of Trichophyton rubrum conidia grown on keratin reveals the induction of an adhesin-like protein gene with a tandem repeat pattern - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The pH signaling transcription factor PacC mediates the growth of Trichophyton rubrum on human nail in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transcription of N- and O-linked mannosyltransferase genes is modulated by the pacC gene in the human dermatophyte Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biophysical Characterization of the C-Terminal Tail of T. rubrum PacC Reveals an Inherent Intrinsically Disordered Structure with pH-Induced Structural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Dual-Plasmid-Based CRISPR/Cas9-Mediated Strategy Enables Targeted Editing of pH Regulatory Gene pacC in a Clinical Isolate of Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trichophyton_rubrum_cbs_118892_gca_000151425 - Ensembl Genomes 62 [fungi.ensembl.org]

- 12. cymobase.org [cymobase.org]

- 13. researchgate.net [researchgate.net]

- 14. Detection of this compound in epidermal materials infected with Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound detection does not discriminate between Trichophyton rubrum and T. mentagrophytes complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Auxotrophic mutations of Trichophyton rubrum created by in vitro synthesized Cas9 ribonucleoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Genotoxicity and Mutagenicity of Xanthomegnin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xanthomegnin, a quinone mycotoxin produced by various species of Aspergillus and Penicillium fungi, has demonstrated genotoxic and mutagenic properties in several toxicological assays. This technical guide provides a comprehensive overview of the existing scientific literature on the genotoxicity and mutagenicity of this compound, presenting available quantitative data, detailing experimental methodologies, and exploring potential mechanisms of action. Evidence primarily points to this compound's ability to induce DNA damage in mammalian hepatocytes and exhibit mutagenic effects in bacterial systems. The mechanism of its genotoxicity is likely linked to its quinone structure, which can generate reactive oxygen species (ROS) and form DNA adducts, leading to oxidative stress and subsequent DNA damage.

Introduction

This compound is a secondary metabolite of fungi that can contaminate various food and feed commodities. Its toxicological profile has been a subject of interest due to its potential adverse health effects. This guide focuses specifically on its genotoxicity and mutagenicity, providing a detailed resource for researchers and professionals in drug development and toxicology. Understanding the DNA-damaging potential of this compound is crucial for risk assessment and for the development of strategies to mitigate its harmful effects.

Genotoxicity of this compound

The primary evidence for the genotoxicity of this compound comes from studies on its ability to induce DNA repair synthesis in primary hepatocyte cultures.

Hepatocyte Primary Culture/DNA Repair Test (Unscheduled DNA Synthesis - UDS)

The hepatocyte primary culture/DNA repair test is a well-established method to assess the genotoxic potential of chemicals. It measures unscheduled DNA synthesis (UDS), which is the incorporation of radiolabeled thymidine into the DNA of non-dividing cells as a result of DNA repair mechanisms kicking in to fix damage. A positive result in this assay indicates that the substance can induce DNA damage.

The following is a generalized protocol based on the methodology described by Mori et al. (1984) for assessing the genotoxicity of mycotoxins[1][2][3].

Cell Isolation and Culture:

-

Hepatocytes are isolated from adult male ACI rats and C3H/HeN mice through liver perfusion with a collagenase solution.

-

The isolated hepatocytes are washed and suspended in Williams' medium E supplemented with fetal bovine serum and antibiotics.

-

The cells are seeded onto coverslips in culture dishes and allowed to attach for a period of 1.5 to 2 hours.

Treatment:

-

After attachment, the culture medium is replaced with a medium containing the test compound (this compound) at various concentrations.

-

Simultaneously, [³H]thymidine is added to the medium to label the DNA during repair synthesis.

-

The cells are incubated with the test compound and [³H]thymidine for a defined period, typically 18 to 20 hours.

Autoradiography and Analysis:

-

Following incubation, the coverslips are washed, fixed, and mounted on microscope slides.

-

The slides are coated with a photographic emulsion and exposed in the dark for a set period (e.g., one week).

-

After development, the number of silver grains over the nucleus of the hepatocytes is counted under a microscope. An increase in the number of grains in treated cells compared to control cells indicates UDS.

-

The net nuclear grain count is determined by subtracting the average cytoplasmic grain count from the average nuclear grain count for each cell. A predefined threshold for a positive response is established (e.g., a net grain count of 5 or more).

A study by Mori et al. (1984) investigated the genotoxicity of twenty-eight mycotoxins, including this compound, using the hepatocyte primary culture/DNA repair test in both rat and mouse hepatocytes[1][3]. Their findings indicated that this compound elicited DNA repair synthesis in both species, suggesting it is a genotoxic carcinogen[1].

Table 1: DNA Repair Synthesis Induced by this compound in Rat and Mouse Hepatocytes

| Species | Concentration | Net Nuclear Grains (Mean ± SD) | Reference |

| Rat | Data not available in abstract | Positive | [1][3] |

| Mouse | Data not available in abstract | Positive | [1][3] |

Note: The exact quantitative data (net nuclear grains) and concentrations tested were not available in the abstracts of the cited papers. The results are reported as positive, indicating a significant induction of DNA repair synthesis compared to controls.

Mutagenicity of this compound

Mutagenicity refers to the ability of a substance to induce mutations in the genetic material. The primary assay used to assess the mutagenicity of this compound is the bacterial reverse mutation assay, commonly known as the Ames test.

Ames Test (Salmonella typhimurium)

The Ames test utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test assesses the ability of a chemical to cause a reverse mutation (reversion) that restores the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-deficient medium.

A generalized protocol for the Ames test is as follows:

Bacterial Strains and Metabolic Activation:

-

Several histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are used to detect different types of mutations (frameshift and base-pair substitutions).

-

The test is conducted both with and without a metabolic activation system (S9 fraction), which is a liver homogenate from rats pre-treated with an enzyme inducer. This is to determine if the mutagenicity is direct-acting or requires metabolic activation.

Test Procedure:

-

The test compound (this compound) is dissolved in a suitable solvent and tested at various concentrations.

-

The test compound, the bacterial tester strain, and either the S9 mix or a buffer control are combined in a test tube.

-

This mixture is pre-incubated at 37°C for a short period.

-

Molten top agar is added to the tube, and the contents are poured onto a minimal glucose agar plate (lacking histidine).

-

The plates are incubated at 37°C for 48-72 hours.

Data Analysis:

-

The number of revertant colonies on each plate is counted.

-

A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and if this increase is reproducible.

A review by Aydın & Rencüzoğulları (2019) mentions that this compound showed a positive or questionable positive result in Salmonella typhimurium LT2 strains, citing a 1983 study by Mori et al.[2].

Table 2: Mutagenicity of this compound in the Ames Test

| Bacterial Strain | Metabolic Activation (S9) | Result | Reference |

| Salmonella typhimurium LT2 | Data not available | +? | [2] |

Note: The "+?" indicates a positive or questionable positive result. Specific quantitative data (number of revertant colonies) and the conditions of metabolic activation were not available in the reviewed literature.

Potential Mechanisms and Signaling Pathways

The precise molecular mechanisms underlying the genotoxicity and mutagenicity of this compound are not fully elucidated. However, its chemical structure as a quinone provides important clues.

Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Quinones are known to be redox-active molecules that can undergo one-electron reduction to form semiquinone radicals. These radicals can then react with molecular oxygen to produce superoxide anions and other reactive oxygen species (ROS). This process, known as redox cycling, can lead to a state of oxidative stress within the cell.

Increased levels of ROS can damage cellular macromolecules, including DNA. Oxidative DNA damage can manifest as single- and double-strand breaks, as well as the formation of oxidized bases, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), which is a mutagenic lesion.

DNA Adduct Formation

Quinones can also act as electrophiles and directly react with nucleophilic sites on DNA bases, leading to the formation of DNA adducts. These adducts can distort the DNA helix, interfere with DNA replication and transcription, and lead to mutations if not repaired.

Involvement of Cellular Signaling Pathways

While direct studies on this compound's impact on specific signaling pathways are limited, its ability to induce oxidative stress suggests the potential involvement of pathways that respond to such stress.

-

Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. Under oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant and detoxification genes. It is plausible that exposure to this compound could modulate this pathway.

-

MAPK and PI3K/Akt Pathways: Mitogen-activated protein kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways are involved in a wide range of cellular processes, including cell survival, proliferation, and apoptosis. Oxidative stress is known to influence these pathways. Further research is needed to determine if this compound-induced genotoxicity is mediated through the modulation of these key signaling cascades.

Conclusion

The available evidence clearly indicates that this compound is a genotoxic and mutagenic mycotoxin. It induces DNA damage in mammalian liver cells and causes mutations in bacterial systems. The underlying mechanism is likely related to its quinone structure, which facilitates the generation of reactive oxygen species and the formation of DNA adducts. While the involvement of specific signaling pathways in this compound-induced genotoxicity is yet to be fully elucidated, pathways responsive to oxidative stress are prime candidates for further investigation.

For drug development professionals, the genotoxic potential of any compound is a critical consideration. The findings summarized in this guide underscore the importance of screening for this compound contamination in raw materials and developing strategies to mitigate its potential risks. For researchers and scientists, further studies are warranted to obtain more detailed quantitative data on the genotoxicity of this compound in a wider range of assays, to definitively identify the types of DNA damage it causes, and to unravel the specific signaling pathways that are perturbed by this mycotoxin. Such knowledge will be invaluable for a more complete risk assessment and for the development of potential therapeutic interventions against its toxic effects.

References

Xanthomegnin: A Technical Guide to a Fungal Secondary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthomegnin is a naphthoquinone secondary metabolite produced by a variety of fungal species, primarily within the genera Aspergillus, Penicillium, and Trichophyton.[1][2][3] Initially identified as a pigment, it has since garnered significant attention from the scientific community due to its diverse biological activities, including its role as a mycotoxin. This technical guide provides an in-depth overview of this compound, focusing on its production in fungal cultures, biosynthetic pathways, and the experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in mycotoxin research, fungal biotechnology, and drug development.

Quantitative Production of this compound

The production of this compound can vary significantly depending on the fungal species, the specific isolate, and the culture conditions employed. Several studies have quantified its yield in different fungal cultures, providing valuable data for researchers aiming to isolate this compound or assess its contamination levels.

| Fungal Species | Isolate(s) | Substrate | This compound Yield (mg/g of substrate) | Reference |

| Aspergillus ochraceus | 6 of 14 isolates | Rice | 0.3 to 1.3 | [1][2] |

| Penicillium cyclopium | 1 of 9 isolates | Rice | 0.1 | [1][2] |

| Penicillium viridicatum | 3 of 9 isolates | Rice | 0.4 to 1.6 | [1][2] |

| Penicillium viridicatum | NRRL 6430 | Rice | 0.44 | [4][5] |

| Trichophyton rubrum | Not specified | Liquid Medium | 1.0196 (µg/g of fungal material) | [6] |

Table 1: Quantitative Production of this compound by Various Fungal Species. This table summarizes the reported yields of this compound from different fungal species cultured on various substrates.

Biosynthesis and Regulatory Pathways

The precise biosynthetic pathway of this compound has not been fully elucidated; however, like many fungal secondary metabolites, its core structure is believed to be derived from the polyketide pathway. Fungal secondary metabolite biosynthesis is typically orchestrated by a series of genes clustered together in the genome, known as biosynthetic gene clusters (BGCs). While a specific BGC for this compound has not been definitively identified, it is hypothesized to involve a polyketide synthase (PKS) as a key enzyme.

The regulation of secondary metabolism in fungi is a complex process influenced by various environmental cues and intricate signaling networks. Key global regulators such as LaeA and the Velvet complex (VeA/VelB) are known to control the expression of numerous secondary metabolite BGCs in response to light and other signals. Furthermore, signaling pathways like the Cell Wall Integrity (CWI) pathway, which involves a mitogen-activated protein kinase (MAPK) cascade, have been shown to influence the production of various secondary metabolites, including mycotoxins.

Below are graphical representations of a putative biosynthesis pathway for a naphthoquinone precursor and a generalized signaling pathway for the regulation of fungal secondary metabolite production.

References

- 1. mdpi.com [mdpi.com]

- 2. Light regulation of secondary metabolism in fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The hidden power of secondary metabolites in plant-fungi interactions and sustainable phytoremediation [frontiersin.org]

- 4. Fungal BGCs for Production of Secondary Metabolites: Main Types, Central Roles in Strain Improvement, and Regulation According to the Piano Principle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of this compound and viomellein by species of Aspergillus correlated with mycotoxicosis produced in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A developmentally regulated gene cluster involved in conidial pigment biosynthesis in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Xanthomegnin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthomegnin is a mycotoxin produced by several species of fungi, including those from the Penicillium and Aspergillus genera.[1][2] First isolated from Trichophyton megninii, it is recognized for its distinctive yellow pigmentation.[2] This dimeric naphthoquinone has garnered significant attention in the scientific community due to its diverse biological activities, which include mutagenic, hepatotoxic, and nephrotoxic effects.[1] Its potential as a therapeutic agent and its role in pathogenesis make a thorough understanding of its physicochemical properties and biological interactions imperative for researchers in mycology, toxicology, and drug development. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, its biosynthetic origins, mechanisms of action, and detailed experimental protocols for its study.

Physical and Chemical Properties

A clear understanding of the fundamental physical and chemical properties of this compound is essential for its extraction, purification, and analysis, as well as for interpreting its biological activity. These properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1685-91-2 | [1] |

| Molecular Formula | C₃₀H₂₂O₁₂ | [1] |

| Molecular Weight | 574.49 g/mol | [1] |

| Appearance | Yellow crystalline solid | |

| Melting Point | >260 °C (decomposes) | |

| Solubility | Soluble in methanol. | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Reference(s) |

| UV-Vis Spectroscopy | λmax: Shoulder of absorbance between λ = 510–580 nm (in DMF) | [4] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands at approximately 3300 cm⁻¹ (O-H stretch), 2926-2857 cm⁻¹ (C-H stretching), 1645 cm⁻¹ (C=C stretching), and 1550 cm⁻¹ (-NO₂). | [5] |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹³C NMR spectra of this compound and related compounds have been assigned, confirming the polyketide origin of these metabolites. | [6] |

| Mass Spectrometry (MS) | Molecular Ion [M+H]⁺: Expected at m/z 575.1133 | [1] |

Signaling Pathways

Biosynthesis of this compound

This compound is a polyketide, a class of secondary metabolites synthesized by a series of Claisen condensations.[6] The biosynthesis is orchestrated by a multi-enzyme complex known as polyketide synthase (PKS). While the specific gene cluster responsible for this compound biosynthesis has not been fully elucidated in all producing organisms, the general pathway involves the iterative condensation of acetyl-CoA and malonyl-CoA units to form a poly-β-keto chain. This chain then undergoes a series of tailoring reactions, including cyclization, aromatization, oxidation, and dimerization, catalyzed by specific tailoring enzymes encoded within the biosynthetic gene cluster, to yield the final complex structure of this compound.

Mechanism of Action and Toxicity: Interference with Cellular Respiration

This compound has been shown to interfere with cellular respiratory processes.[1] A primary mechanism of its toxicity is the inhibition of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain. Inhibition of Complex I disrupts the flow of electrons, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death.

Nephrotoxicity of this compound

The nephrotoxic effects of this compound are a significant concern.[1] Its accumulation in the kidneys can lead to acute tubular necrosis. The underlying mechanism is closely linked to the induction of apoptosis in renal tubular epithelial cells. This process is initiated by the mitochondrial dysfunction and oxidative stress described previously. The apoptotic cascade involves the activation of caspases, a family of proteases that execute programmed cell death, leading to the characteristic morphological changes of apoptosis and ultimately, tissue damage.

Experimental Protocols

Isolation and Purification by Preparative High-Performance Liquid Chromatography (HPLC)

A common method for obtaining pure this compound from fungal cultures is through preparative HPLC.[7]

1. Fungal Culture and Extraction:

-

Culture a this compound-producing fungal strain (e.g., Penicillium viridicatum) on a suitable solid substrate like rice at 15°C for approximately 29 days.[7]

-

Extract the crude mycotoxin from the culture material using a suitable organic solvent such as chloroform.

-

Concentrate the crude extract under reduced pressure.

2. Preparative HPLC:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of methanol and water is commonly employed. The exact gradient will need to be optimized based on the specific column and system.

-

Detection: Monitor the elution profile using a UV detector, typically at a wavelength where this compound absorbs, such as in the visible range.

-

Fraction Collection: Collect the fractions corresponding to the this compound peak.

-

Purity Analysis: Assess the purity of the collected fractions using analytical HPLC.

-

Crystallization: Pool the pure fractions, evaporate the solvent, and crystallize the this compound from a suitable solvent system.

Antifungal Susceptibility Testing: Broth Microdilution Method

The Clinical and Laboratory Standards Institute (CLSI) M27-A3 is a reference method for determining the minimum inhibitory concentration (MIC) of antifungal agents against yeasts.[8]

1. Inoculum Preparation:

-

Culture the yeast strain (e.g., Candida albicans) on Sabouraud Dextrose Agar at 35°C for 24-48 hours.

-

Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

-

Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.[9]

2. Antifungal Agent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared yeast suspension.

-

Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

4. MIC Determination:

-

The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be determined visually or by using a spectrophotometer.

Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test, following the OECD 471 guideline, is a widely used method to assess the mutagenic potential of a chemical.[7] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid.[10]

1. Bacterial Strains and Metabolic Activation:

-

Use appropriate Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).[11]

-

The test is performed both with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[12]

2. Plate Incorporation Method:

-

Prepare a mixture containing the bacterial culture, the test compound (this compound) at various concentrations, and molten top agar. For tests with metabolic activation, the S9 mix is also included.

-

Pour this mixture onto minimal glucose agar plates. These plates lack histidine, so only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will be able to grow.

-

Include negative (solvent) and positive controls.

3. Incubation and Colony Counting:

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate.

4. Data Analysis:

-

A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control.

Conclusion

This compound remains a molecule of significant interest due to its potent biological activities and its prevalence in various fungal species. This guide has provided a detailed overview of its physical and chemical properties, elucidated its known signaling pathways related to biosynthesis and toxicity, and presented detailed experimental protocols for its study. A thorough understanding of these aspects is crucial for advancing research into its toxicological implications and exploring its potential applications in medicine and biotechnology. Further research is warranted to fully characterize its biosynthetic gene cluster, delineate the complete signaling cascades involved in its toxicity, and explore potential strategies to mitigate its harmful effects or harness its unique chemical structure for therapeutic benefit.

References

- 1. Tubular apoptosis in the pathophysiology of renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection of this compound in epidermal materials infected with Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation of this compound from Penicillium viridicatum by Preparative High-Pressure Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthetic gene clusters and the evolution of fungal chemodiversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceandnature.org [scienceandnature.org]

- 6. rsc.org [rsc.org]

- 7. Isolation of this compound from Penicillium viridicatum by preparative high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 11. evotec.com [evotec.com]

- 12. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Xanthomegnin's Interference with Cellular Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthomegnin is a mycotoxin produced by several species of fungi, including those from the Aspergillus and Penicillium genera.[1][2] As a member of the naphthoquinone class of compounds, it has been associated with various toxic effects in animals. This in-depth technical guide explores the core mechanism of this compound's toxicity: its interference with cellular respiration. The primary mode of action appears to be the uncoupling of oxidative phosphorylation, a critical process for cellular energy production.[3] This document provides a detailed overview of the mechanism, experimental protocols to investigate these effects, and a framework for data presentation.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism by which this compound disrupts cellular respiration is through the uncoupling of oxidative phosphorylation .[3] In healthy mitochondria, the electron transport chain (ETC) pumps protons across the inner mitochondrial membrane, creating a proton gradient that drives the synthesis of ATP by ATP synthase. Uncoupling agents disrupt this process by providing an alternative route for protons to re-enter the mitochondrial matrix, bypassing ATP synthase. This leads to a dissipation of the proton gradient, causing the cell to expend energy from substrate oxidation as heat rather than converting it into ATP.

A study on rat liver mitochondria demonstrated that this compound exhibits this uncoupling effect.[3] The study suggests that the phenolic hydroxyl groups of the this compound molecule are crucial for this activity. It is hypothesized that these groups facilitate the transport of protons across the inner mitochondrial membrane, thereby disrupting the proton motive force necessary for ATP synthesis. The interaction of this compound with mitochondrial membrane proteins, potentially through ionic interactions, is also thought to play a role in its uncoupling action.[3]

While direct inhibition of the electron transport chain complexes by this compound has not been definitively established, some naphthoquinones have been shown to inhibit ETC complexes, particularly Complex I (NADH:ubiquinone oxidoreductase).[4] Therefore, it is plausible that this compound could have secondary effects on the ETC in addition to its primary uncoupling activity.

Signaling Pathway of this compound-Induced Mitochondrial Dysfunction

Caption: Mechanism of this compound as an uncoupler of oxidative phosphorylation.

Data Presentation

While the uncoupling effect of this compound on mitochondrial respiration has been qualitatively described, there is a lack of comprehensive quantitative data in the public domain. The following tables are provided as a template for researchers to structure their experimental findings when investigating the effects of this compound.

Table 1: Effect of this compound on Oxygen Consumption Rate (OCR) in Isolated Mitochondria or Intact Cells

| Parameter | Control | This compound (Concentration 1) | This compound (Concentration 2) | This compound (Concentration 3) | Positive Control (e.g., FCCP) |

| Basal Respiration (pmol O₂/min) | |||||

| ATP-Linked Respiration (pmol O₂/min) | |||||

| Maximal Respiration (pmol O₂/min) | |||||

| Spare Respiratory Capacity (%) | |||||

| Proton Leak (pmol O₂/min) | |||||

| IC₅₀ (µM) | N/A |

Table 2: Effect of this compound on Electron Transport Chain Complex Activities in Isolated Mitochondria

| ETC Complex | Specific Activity (nmol/min/mg protein) - Control | Specific Activity (nmol/min/mg protein) - this compound | % Inhibition | IC₅₀ (µM) |

| Complex I (NADH:ubiquinone oxidoreductase) | ||||

| Complex II (Succinate dehydrogenase) | ||||

| Complex III (Ubiquinol-cytochrome c reductase) | ||||

| Complex IV (Cytochrome c oxidase) |

Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

| Treatment | Mitochondrial Membrane Potential (Relative Fluorescence Units) | % Decrease from Control |

| Control | N/A | |

| This compound (Concentration 1) | ||

| This compound (Concentration 2) | ||

| This compound (Concentration 3) | ||

| Positive Control (e.g., CCCP) |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on cellular respiration.

Isolation of Mitochondria from Rat Liver

This protocol is adapted from standard procedures for mitochondrial isolation.

Materials:

-

Rat liver tissue

-

Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)

-

Homogenizer (Dounce or Potter-Elvehjem)

-

Centrifuge and rotor capable of reaching 12,000 x g

-

Bradford or BCA protein assay reagents

Procedure:

-

Euthanize the rat according to approved animal welfare protocols and immediately excise the liver.